Cas no 173900-45-3 (3-chloro-4-hydroxy-5-methylbenzonitrile)

3-Chloro-4-hydroxy-5-methylbenzonitrile is a substituted benzonitrile derivative featuring chloro, hydroxy, and methyl functional groups on the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern enables selective reactivity, making it valuable for constructing complex molecular frameworks. The presence of both electron-withdrawing (chloro, cyano) and electron-donating (hydroxy, methyl) groups enhances its utility in regioselective transformations. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined structure allows for precise modifications, supporting applications in medicinal chemistry and material science research.
3-chloro-4-hydroxy-5-methylbenzonitrile structure
173900-45-3 structure
Product Name:3-chloro-4-hydroxy-5-methylbenzonitrile
CAS No:173900-45-3
MF:C8H6ClNO
MW:167.592340946198
MDL:MFCD08689583
CID:138336
PubChem ID:19038348
Update Time:2025-11-01

3-chloro-4-hydroxy-5-methylbenzonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile, 3-chloro-4-hydroxy-5-methyl-
    • 3-chloro-4-hydroxy-5-methyl-benzonitrile
    • 3-Chloro-5-methyl-4-hydroxybenzonitrile
    • 3-chloro-4-hydroxy-5-methylbenzonitrile
    • 3-Chloro-5-methyl-4-hydro...
    • 4-Hydroxy-3-chloro-5-methylbenzonitrile
    • A811582
    • YGA90045
    • 173900-45-3
    • AKOS006290006
    • PB11866
    • W-206057
    • MFCD08689583
    • SCHEMBL1175832
    • AS-32998
    • LCZDCHYPSLUZID-UHFFFAOYSA-N
    • CS-0051415
    • DTXSID60597623
    • FT-0684610
    • 3-chloranyl-5-methyl-4-oxidanyl-benzenecarbonitrile
    • DB-331191
    • MDL: MFCD08689583
    • Inchi: 1S/C8H6ClNO/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3,11H,1H3
    • InChI Key: LCZDCHYPSLUZID-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C#N)=CC(C)=C1O

Computed Properties

  • Exact Mass: 167.01400
  • Monoisotopic Mass: 167.0137915g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 44Ų

Experimental Properties

  • PSA: 44.02000
  • LogP: 2.22568

3-chloro-4-hydroxy-5-methylbenzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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3-chloro-4-hydroxy-5-methylbenzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:173900-45-3)3-chloro-4-hydroxy-5-methylbenzonitrile
Order Number:A811582
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:07
Price ($):668.0
Email:sales@amadischem.com

Additional information on 3-chloro-4-hydroxy-5-methylbenzonitrile

Professional Introduction to 3-chloro-4-hydroxy-5-methylbenzonitrile (CAS No. 173900-45-3)

3-chloro-4-hydroxy-5-methylbenzonitrile, a compound with the chemical formula C₇H₅ClNO₂, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound, identified by its unique CAS number 173900-45-3, has garnered attention due to its versatile applications in synthetic chemistry and its role in the development of novel bioactive molecules.

The structural features of 3-chloro-4-hydroxy-5-methylbenzonitrile make it a valuable building block for constructing more complex molecular architectures. The presence of both chloro and hydroxyl substituents on the benzene ring, along with a cyano group at the third position, provides multiple sites for further functionalization. This flexibility has been exploited in various synthetic pathways, enabling the creation of diverse pharmacophores.

In recent years, there has been a growing interest in exploring the pharmacological potential of benzonitrile derivatives. The compound 3-chloro-4-hydroxy-5-methylbenzonitrile has been investigated for its possible role in modulating biological pathways associated with inflammation and oxidative stress. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for further therapeutic development.

The synthesis of 3-chloro-4-hydroxy-5-methylbenzonitrile typically involves multi-step organic reactions, starting from commercially available precursors. The chlorination and hydroxylation steps are critical and often require precise control over reaction conditions to achieve high yields and purity. Advances in catalytic methods have improved the efficiency of these transformations, allowing for more sustainable production processes.

One of the most compelling aspects of 3-chloro-4-hydroxy-5-methylbenzonitrile is its utility in drug discovery programs. Researchers have leveraged its structural motifs to design molecules with enhanced binding affinity and selectivity. For instance, modifications at the chloro and hydroxyl positions have been shown to fine-tune pharmacokinetic properties, improving drug-like characteristics such as solubility and metabolic stability.

The role of computational chemistry in optimizing derivatives of 3-chloro-4-hydroxy-5-methylbenzonitrile cannot be overstated. Molecular modeling techniques have enabled scientists to predict the behavior of these compounds in biological systems before experimental validation. This approach has accelerated the drug discovery process, reducing the time and resources required to identify lead compounds.

Recent breakthroughs in green chemistry have also influenced the synthesis of 3-chloro-4-hydroxy-5-methylbenzonitrile. The adoption of solvent-free reactions and microwave-assisted synthesis has minimized waste generation and energy consumption. These environmentally friendly methods align with global efforts to promote sustainable practices in chemical manufacturing.

The compound's potential extends beyond pharmaceutical applications. It has been explored as a precursor in the synthesis of advanced materials, including organic semiconductors and liquid crystals. The electron-withdrawing nature of the cyano group enhances electronic properties, making it valuable for developing next-generation electronic devices.

Future research directions for 3-chloro-4-hydroxy-5-methylbenzonitrile include expanding its scope in medicinal chemistry and materials science. Investigating novel synthetic routes and exploring its interactions with biological targets will continue to drive innovation in this field. Collaborative efforts between academia and industry are essential to translate laboratory findings into tangible applications that benefit society.

In conclusion, 3-chloro-4-hydroxy-5-methylbenzonitrile (CAS No. 173900-45-3) is a multifaceted compound with significant potential in various scientific domains. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop new drugs and materials. As our understanding of its properties continues to grow, so too will its applications across multiple industries.

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Amadis Chemical Company Limited
(CAS:173900-45-3)3-chloro-4-hydroxy-5-methylbenzonitrile
A811582
Purity:99%
Quantity:100g
Price ($):668.0
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